3-Aminopentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aminopentanamide is an organic compound with the molecular formula C5H12N2O It is a fatty amide consisting of pentanamide with an amino substituent at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopentanamide typically involves the reaction of 3-aminopentanoic acid with ammonia or an amine under specific conditions. The reaction can be catalyzed by enzymes such as 5-aminopentanamidase, which facilitates the conversion of 3-aminopentanoic acid to this compound .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts or chemical catalysts to optimize yield and purity. The process generally includes steps such as purification and crystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Aminopentanamide undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by enzymes like 5-aminopentanamidase, resulting in the formation of 3-aminopentanoic acid and ammonia.
Oxidation and Reduction: These reactions can modify the functional groups present in the compound, leading to different derivatives.
Common Reagents and Conditions:
Hydrolysis: Water and specific enzymes (e.g., 5-aminopentanamidase) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: 3-Aminopentanoic acid and ammonia.
Oxidation and Reduction: Various derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Aminopentanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-Aminopentanamide involves its interaction with specific enzymes and receptors in biological systems. For example, it can be hydrolyzed by 5-aminopentanamidase, leading to the formation of 3-aminopentanoic acid and ammonia . These products can then participate in various metabolic pathways, influencing cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
5-Aminopentanamide: A fatty amide with an amino substituent at the 5-position.
Aminopentamide: A compound with similar structural features but different functional groups.
Uniqueness: 3-Aminopentanamide is unique due to its specific position of the amino group, which influences its chemical reactivity and biological interactions. This positional difference can lead to distinct properties and applications compared to its analogs.
Eigenschaften
IUPAC Name |
3-aminopentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-2-4(6)3-5(7)8/h4H,2-3,6H2,1H3,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLRWTXMQKPJMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.